

"4-Chloro-1H-indazole-7-carboxylic acid" solubility problems and solutions

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Compound of Interest

Compound Name: *4-Chloro-1H-indazole-7-carboxylic acid*

Cat. No.: *B13985710*

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Welcome to the Technical Support Center for **4-Chloro-1H-indazole-7-carboxylic acid**. As a Senior Application Scientist, I frequently observe researchers struggling with the formulation of halogenated indazole-carboxylic acids. The fundamental error is treating them as simple polar molecules.

In reality, the indazole core and the C-7 carboxylic acid create a self-associating hydrogen-bond network that fiercely resists aqueous solvation. This guide is engineered to help you understand the physical chemistry of this specific building block and provide field-proven, self-validating protocols to overcome solubility bottlenecks in your drug development workflows.

The Causality of Solubility: Physicochemical Profile

To dissolve a compound, you must provide a solvent environment that is energetically more favorable than the compound's own crystal lattice. **4-Chloro-1H-indazole-7-carboxylic acid** (CAS: 1643574-26-8) () presents a unique challenge: it forms highly stable inversion dimers via pairs of O—H...O and O—H...N intermolecular hydrogen bonds (1[1]). Furthermore, the electron-withdrawing, lipophilic chlorine atom at the C-4 position drastically reduces baseline hydration.

However, the C-7 carboxylic acid has a predicted pKa of approximately 3.7 (2[2]). This is your primary lever for formulation: shifting the pH above 6.0 converts the insoluble free acid into a highly soluble carboxylate anion.

Quantitative Solubility Matrix

Solvent System	Solubility Level	Mechanistic Causality	Recommended Application
Water (pH < 4.0)	Very Low (< 0.1 mg/mL)	Fully protonated free acid; strong H-bond dimers dominate the lattice energy.	Not recommended.
Water (pH 7.5 - 8.0)	High (> 10 mg/mL)	Carboxylate anion formation; ion-dipole interactions with water overcome lattice energy.	In vivo dosing (IV/PO/IP).
100% DMSO	Very High (> 50 mg/mL)	Polar aprotic solvent effectively disrupts and replaces intermolecular H-bonds.	In vitro assay stock solutions.
100% Ethanol	Moderate (~ 5 mg/mL)	Protic solvent competes for H-bonds but is less efficient than DMSO due to lower polarity.	Alternative stock solvent.

Troubleshooting FAQs

Q: Why does my compound crash out (precipitate) when diluting from a 10 mM DMSO stock into my biological assay buffer (PBS, pH 7.4)? A: This is a classic "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO, introducing it rapidly into an aqueous buffer causes localized supersaturation. Even though the bulk pH (7.4) is well above the carboxylic acid's pKa of ~3.7[2], the rapid change in solvent polarity forces the lipophilic chloro-

indazole core to aggregate before the molecules can fully ionize and hydrate. Corrective Action: Pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise while subjecting the buffer to vigorous vortexing. Ensure the final DMSO concentration remains $\leq 1\%$.

Q: How can I formulate this compound for in vivo animal dosing without using toxic levels of DMSO? A: You must exploit the ionizable nature of the C-7 carboxylic acid. By converting the free acid into a sodium salt in situ, you replace the problematic intermolecular hydrogen bonding with strong ion-dipole interactions[1]. Corrective Action: Suspend the powder in sterile water or saline and carefully titrate with 0.1 M NaOH until the pH reaches 7.5–8.0. The opaque suspension will turn into a clear solution as the carboxylate salt forms.

Q: Does heating the solution degrade **4-Chloro-1H-indazole-7-carboxylic acid**? A: No. The indazole aromatic core is highly thermodynamically stable. Heating the solution to 37°C–50°C provides the kinetic energy required to break the initial crystal lattice and is highly recommended during the dissolution phase.

Diagnostic Workflows & Methodologies

To ensure absolute trustworthiness in your experiments, utilize the following self-validating protocols.

Protocol A: Preparation of a 10 mM In Vitro Screening Stock

Objective: Create a stable, fully dissolved stock solution for biochemical or cell-based assays.

- Weighing: Weigh exactly 1.97 mg of **4-Chloro-1H-indazole-7-carboxylic acid** (MW: 196.6 g/mol) into a sterile microcentrifuge tube.
- Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
- Kinetic Disruption: Vortex vigorously for 60 seconds. Place the tube in a sonicating water bath at 37°C for 5 minutes.
- Validation (The Tyndall Effect): Shine a laser pointer (e.g., a standard red presentation pointer) through the tube in a dark room.

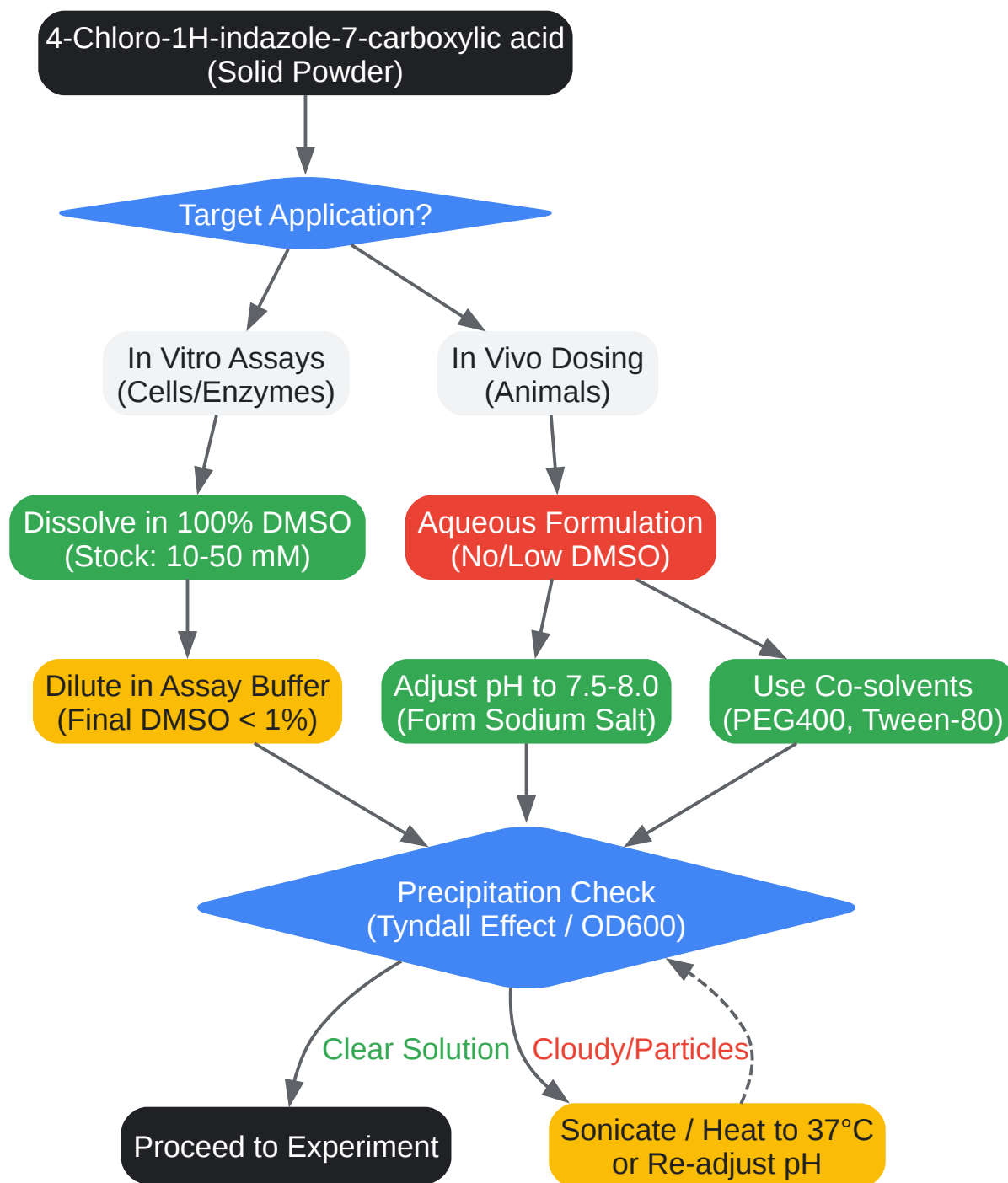
- Pass: The laser beam path is invisible in the liquid (true solution).
- Fail: The laser beam path is visible/scattered (micro-precipitates remain). If it fails, sonicate for an additional 10 minutes.

Protocol B: Preparation of an Aqueous In Vivo Dosing Solution (Salt Formation)

Objective: Create a DMSO-free, pH-balanced aqueous formulation for animal injections.

- Suspension: Suspend 10 mg of the compound in 900 μ L of sterile ultra-pure water. The solution will be highly cloudy (suspension).
- Titration: Add 0.1 M NaOH in 10 μ L increments. After each addition, vortex for 30 seconds.
- Monitoring: Monitor the pH using a micro-pH probe. The target pH is 7.5 to 8.0. Do not exceed pH 8.5 to maintain physiological compatibility.
- Clarification: As the pH crosses 7.0, the suspension will rapidly clear.
- Volume Adjustment: Once completely clear, add 10X PBS to reach a final 1X PBS concentration, and top up with ultra-pure water to a final volume of 1.0 mL (Final concentration: 10 mg/mL).
- Validation: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An $OD_{600} < 0.05$ confirms the absence of colloidal aggregates.

Formulation Decision Tree



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Decision tree for formulating **4-Chloro-1H-indazole-7-carboxylic acid** based on target application.

References

- IUCr Journals (Acta Crystallographica Section E) - 1-Methyl-1H-indazole-3-carboxylic acid (Crystal structure and intermolecular hydrogen bonding). Retrieved from:[\[Link\]](#)

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Sources

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